molecular formula C8H5ClN2S B7868132 2-Chloro-4-(pyridin-2-yl)thiazole

2-Chloro-4-(pyridin-2-yl)thiazole

Cat. No.: B7868132
M. Wt: 196.66 g/mol
InChI Key: NYZRBZKUQURPIO-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-2-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-2-yl)thiazole can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides . For example, the reaction of 2-chloropyridine-4-carbaldehyde with thioacetamide under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-2-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-amino-4-(pyridin-2-yl)thiazole or 2-thio-4-(pyridin-2-yl)thiazole can be formed.

    Oxidation Products: Sulfoxides and sulfones of this compound.

    Reduction Products: Dihydrothiazoles.

Scientific Research Applications

2-Chloro-4-(pyridin-2-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyridin-2-yl)thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(pyridin-2-yl)thiazole
  • 2-Thio-4-(pyridin-2-yl)thiazole
  • 2-Chloro-4-(pyridin-2-yl)oxazole

Uniqueness

2-Chloro-4-(pyridin-2-yl)thiazole is unique due to the presence of both a chlorine atom and a pyridine ring, which enhances its reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Biological Activity

2-Chloro-4-(pyridin-2-yl)thiazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

The compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC10H7ClN2S
Molecular Weight224.69 g/mol
IUPAC NameThis compound
Canonical SMILESClC1=NC(=S)C(=C1)C=CN=C2C=CC=CC=N2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The thiazole ring is essential for its activity, as modifications at this site significantly affect its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds within the thiazole family, including this compound, exhibit considerable antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) in the sub-micromolar range. The presence of a pyridine moiety at the C-4 position enhances this activity, making it a preferred structure for further development as anti-tubercular agents .

Antiparasitic Activity

In a similar vein, this compound has been investigated for its efficacy against Trypanosoma cruzi , the causative agent of Chagas disease. Compounds derived from this scaffold have demonstrated potent inhibition of cruzain, an essential enzyme for the parasite's survival. Docking studies suggest that these compounds can effectively bind to the active site of cruzain, leading to significant antiparasitic effects .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Studies indicate that this compound and its analogs exhibit antiproliferative effects against various cancer cell lines, including gastric carcinoma and diffuse malignant peritoneal mesothelioma. The mechanism involves interference with cell cycle progression and induction of apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity. Key findings include:

  • Positioning of Substituents : The placement of the pyridine ring at the C-4 position is crucial for maintaining antibacterial activity against M. tuberculosis .
  • Flexibility at C-2 : Variations at the C-2 position allow for diverse substitutions without significantly compromising activity, suggesting a degree of structural tolerance .
  • Core Integrity : The thiazole core is essential; replacements with other heterocycles often lead to a loss of biological activity.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Anti-Tubercular Agents : A study synthesized various analogs and evaluated their activity against M. tuberculosis , revealing that compounds with a 2-pyridyl group at the C-4 position showed superior efficacy .
    CompoundMIC (µM)Selectivity Index
    1 (Control)0.50>50
    2 (Tested)0.15>30
  • Anti-Chagas Activity : Another investigation reported that novel thiazoles exhibited significant inhibition of trypomastigote forms of T. cruzi , with some compounds achieving IC50 values in the low micromolar range .

Properties

IUPAC Name

2-chloro-4-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZRBZKUQURPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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